molecular formula C12H8ClN3O2 B2411817 2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1226435-75-1

2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2411817
CAS No.: 1226435-75-1
M. Wt: 261.67
InChI Key: HEVXVFTZNUAPKJ-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and various reagents. A patent describes a process for the synthesis of a related compound, which could potentially be adapted for the synthesis of the compound .


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. Without specific information about the structure of this compound, it’s challenging to predict its reactivity .

Scientific Research Applications

Photoreaction Studies

  • Photoreaction Behaviors : This compound exhibits interesting photoreaction behaviors in both crystalline state and in solution, such as stepwise [2+2] cycloadditions under crystal lattice control (Takehiro Tsutsumi et al., 1991).

Antimicrobial and Antifungal Activity

  • Antibacterial Activity : Derivatives of this compound have shown significant antibacterial properties, particularly against various bacterial strains (K. Mogilaiah et al., 2009).
  • Antifungal Properties : Certain compounds derived from it have been screened for antifungal activity, showing potential as antifungal agents (M. Ibrahim et al., 2008).

Synthesis and Chemical Analysis

  • Synthetic Applications : It's used in the synthesis of various chemical compounds, such as bipyridine-carbonitriles and derivatives with pyrazole and/or triazole moieties (E. Hussein et al., 2015).
  • Chemical Reactions and Derivatives : Involvement in a range of chemical reactions, leading to the formation of diverse chemical structures and derivatives (B. Reddy et al., 2012).

Anticonvulsant and Muscle Relaxant Activities

  • Neurological Applications : Some derivatives exhibit promising anticonvulsant activity and muscle relaxant properties, indicating potential use in neurological disorders (B. Sharma et al., 2013).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : Used in the synthesis of novel compounds like pyrazoline and dihydropyrimidine-based compounds, which are evaluated for various biological activities including antiproliferative activity (F. Awadallah et al., 2013).

Antioxidative and Antihypertensive Properties

  • Antioxidative and Antihypertensive Potential : Certain derivatives display antioxidative properties and ACE inhibitory potential, suggesting a role in antihypertensive management (Anusree Maneesh et al., 2018).

Antimicrobial Scaffolds

  • Antimicrobial Scaffolds : The compound is used in the synthesis of thieno[3,2-d]pyrimidines, which serve as new scaffolds for antimicrobial activities (H. Hafez et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is typically relevant for biologically active compounds. There is no information available about the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the limited information available, it’s challenging to suggest specific future directions .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-9-3-1-2-4-10(9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXVFTZNUAPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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